5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The molecular formula for this compound is , and it features a bromophenyl group attached to the oxadiazole ring.
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can be synthesized through various methods involving different starting materials. It falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Oxadiazoles are often explored in drug discovery for their diverse biological activities, including antibacterial and anticancer properties .
The synthesis of 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can be approached through several methods:
The synthesis typically requires careful control of temperature and reaction time to optimize yields. Characterization of the final product can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
The molecular structure of 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole consists of a five-membered oxadiazole ring with an ethyl group at position 3 and a para-bromophenyl group at position 5. The presence of bromine enhances its biological activity due to its electron-withdrawing properties.
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole can participate in various chemical reactions:
The reactivity of this compound is influenced by the substituents on the phenyl ring and the electronic characteristics imparted by the bromine atom. This allows for selective modifications that can enhance biological activity.
The mechanism of action for compounds like 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole often involves interaction with specific biological targets:
Research indicates that oxadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines while being less harmful to normal cells .
Relevant physicochemical data can be obtained through standard characterization techniques like High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) to assess purity and stability .
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its therapeutic potential remained unexplored for nearly 80 years. The 1960s marked a turning point with the introduction of Oxolamine, an FDA-approved antitussive drug featuring the 1,2,4-oxadiazole core. This breakthrough validated the scaffold's biological relevance and ignited sustained interest in its medicinal applications [2]. Subsequent decades witnessed strategic diversification, leading to clinically significant agents such as:
The period from 2000–2020 saw a doubling of research output focused on 1,2,4-oxadiazoles, driven by advances in synthetic methodologies and mechanistic studies. Notably, the discovery of naturally occurring 1,2,4-oxadiazoles—phidianidines A/B from the marine mollusk Phidiana militaris (2011) and quisqualic acid from Quisqualis indica—provided novel structural templates and confirmed the scaffold's biological prelevance [2]. This historical trajectory underscores its evolution from a synthetic curiosity to a privileged structure in modern drug design.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Period | Key Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine (FDA approval) | First therapeutic application |
1980–2000 | Prenoxdiazine, Butalamine, Proxazole | Expansion into multiple therapeutic areas |
2011 | Isolation of Phidianidines A/B | Discovery of natural 1,2,4-oxadiazoles |
2014 | Ataluren (FDA approval) | Treatment for neuromuscular disorders |
2015–Present | Multitargeting agents for neurodegeneration | Addressing complex diseases through polypharmacology |
1,2,4-Oxadiazoles serve as strategic bioisosteres for ester and amide functionalities, primarily addressing metabolic instability while preserving spatial and electronic properties. This equivalence arises from:
This bioisosteric replacement significantly improves pharmacokinetic profiles, as demonstrated in anti-Alzheimer drug candidates where oxadiazole-containing derivatives exhibited enhanced blood-brain barrier penetration compared to amide analogs. The scaffold's capacity for hydrogen-bond acceptance (via ring nitrogen atoms) further enables specific interactions with biological targets, mimicking carbonyl oxygen interactions in amides [2]. Notably, 1,2,4-oxadiazoles maintain metabolic stability while introducing tunable lipophilicity through N3/C5 substituents—a critical advantage in CNS drug development.
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Conventional Carbonyl Groups
Property | 1,2,4-Oxadiazole | Ester | Amide | Advantage |
---|---|---|---|---|
Bond length (X-Y, Å) | O1-N2: 1.36; N2-C3: 1.31 | C-O: 1.36 | C-N: 1.32 | Similar molecular geometry |
Hydrolytic stability | High (acid/base resistant) | Low | Moderate | Improved metabolic half-life |
Dipole moment (D) | ~3.5 | ~1.8–2.0 | ~3.7 | Comparable target interaction |
H-bond capacity | Acceptor (N,O) | Acceptor (O) | Donor/Acceptor (N,O) | Versatile binding modes |
logP contribution | +0.5–1.2 vs. amide | Variable | Variable | Tunable lipophilicity |
Aryl substitution at the C5 position of 1,2,4-oxadiazoles—particularly electron-deficient bromophenyl groups—confers distinctive pharmacodynamic and pharmacokinetic advantages. The 4-bromophenyl moiety specifically enhances target affinity through:
In neurodegenerative disease therapeutics, 5-(4-bromophenyl)-3-alkyl-1,2,4-oxadiazoles demonstrate dual-target inhibition, suppressing acetylcholinesterase (AChE IC₅₀: 0.0158–0.121 μM) and monoamine oxidase-B (MAO-B IC₅₀: 74.68 μM) simultaneously. Molecular docking reveals their binding at AChE's catalytic anionic site (CAS), with the bromophenyl group engaging Trp86 via perpendicular π-stacking (binding energy: -9.2 to -11.3 kcal/mol) [4].
For infectious diseases, 5-aryl-3-cyclohexyl-1,2,4-oxadiazoles (e.g., Ox1 derivative) target Leishmania infantum through:
These compounds comply with Lipinski's/Vever's rules (MW <400; logP 2.8–3.5; TPSA <75 Ų), enabling oral administration for visceral leishmaniasis. Their selectivity indices (>18 for parasites vs. mammalian cells) underscore the therapeutic potential of bromophenyl-functionalized derivatives.
Table 3: Biological Activities of 5-Aryl-1,2,4-Oxadiazole Derivatives
Target Pathway | Derivative Structure | Key Activity | Mechanistic Insight | Ref |
---|---|---|---|---|
Alzheimer's (AChE/MAO-B) | 5-(4-Bromophenyl)-3-ethyl | AChE IC₅₀: 0.0158 μM; MAO-B IC₅₀: 74.68 μM | CAS binding; π-stacking with Trp86 | [4] |
Antileishmanial (CYP51) | Ox1 (N-cyclohexyl-bromophenyl) | IC₅₀: 3.7 μM (promastigotes) | CYP51 inhibition; ΔΨm disruption | [7] |
Antimicrobial (Efflux pumps) | 5-(4-Bromophenyl)-3-amino | MIC: 1.5 μg/mL (MRSA) | Efflux pump substrate competition | [2] |
Anticancer (HDAC) | 5-Aryl-3-(thiophen-2-yl) | IC₅₀: 2.3 μM (MCF-7) | Histone deacetylase chelation | [4] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4